molecular formula C24H38N8O6S B1667285 Biotinoyl tripeptide-1 CAS No. 299157-54-3

Biotinoyl tripeptide-1

Cat. No.: B1667285
CAS No.: 299157-54-3
M. Wt: 566.7 g/mol
InChI Key: WCKVVODUWGBPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    Biotinoyl Tripeptide-1, also known as Biotin-GHK, primarily targets hair follicles . It interacts with hair proteins due to its high affinity for them . The compound plays a crucial role in maintaining the youthfulness of hair follicles through the stimulation of cell communication and metabolism .

    Mode of Action

    This compound operates by stimulating the production of anchoring molecules, supporting hair growth, and slowing down premature hair loss . It reduces the production of dihydrotestosterone (DHT), a major factor contributing to baldness . This compound also promotes the proliferation of keratinocytes in the hair bulb .

    Biochemical Pathways

    The compound affects several biochemical pathways. It reduces the production of DHT by inhibiting the enzyme 5-alpha-reductase . This leads to increased keratinocyte proliferation in the hair follicle, extending the time the hair spends in the anagen phase (growth phase) and reducing its falling out during the telogen phase (resting phase) . This compound also stimulates the synthesis and organization of adhesion molecules such as laminin 5 and collagen IV .

    Result of Action

    The action of this compound results in several molecular and cellular effects. It strengthens hair by creating a protective layer and promotes the growth of hair follicles . It also helps slow the aging effects by lessening harmful DHT production, improving irrigation of the hair follicle, and stimulating the production of anchoring molecules . These actions collectively result in promoting hair growth and slowing down premature hair loss .

    Action Environment

    The action of this compound can be influenced by environmental factors. For instance, insufficient blood irrigation of the scalp can lead to hair loss, as nutrients, oxygen, and signal molecules are supplied below the needs of the rapidly multiplying keratinocytes . Therefore, maintaining a healthy scalp environment, such as ensuring proper blood circulation, can enhance the efficacy of this compound .

    Safety and Hazards

    Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

    Biochemical Analysis

    Biochemical Properties

    Biotinoyl Tripeptide-1 has a high affinity for hair proteins, which allows it to accelerate their growth . It reduces the production of DHT (dihydrotestosterone), the main factor contributing to baldness, increases hair growth, promotes the proliferation of keratinocytes in the hair bulb, and contributes to optimal hair anchoring by stimulating the synthesis and organization of adhesion molecules such as laminin 5 and collagen IV .

    Cellular Effects

    This compound has revitalizing, conditioning, and densifying properties . It promotes the growth of hair follicles and prevents hair loss . It also strengthens hair by creating a protective layer .

    Molecular Mechanism

    This compound exerts its effects at the molecular level through binding interactions with biomolecules . It fights against premature hair loss by maintaining the youth of hair follicles through the stimulation of cell communication and metabolism .

    Temporal Effects in Laboratory Settings

    In laboratory settings, this compound has shown to strongly and dose-dependently increase the growth of the follicle when treated with the peptide . Increased cell growth was also observed .

    Dosage Effects in Animal Models

    While specific studies on dosage effects in animal models are not mentioned in the sources, this compound is generally used in cosmetic products at a dosage between 1 and 3% .

    Metabolic Pathways

    This compound is involved in the metabolic pathways that lead to the growth and strengthening of hair . It interacts with enzymes and cofactors that contribute to these processes .

    Preparation Methods

    • Biotin Tripeptide-1 is synthesized by conjugating biotin to the tripeptide Gly-His-Lys.
    • Industrial production methods involve chemical synthesis, ensuring the biotinyl moiety is attached to the peptide.
  • Chemical Reactions Analysis

    • Biotin Tripeptide-1 undergoes reactions related to hair health:

        Reduction: It lessens harmful dihydrotestosterone (DHT) production, a key factor in hair loss.

        Stimulation: It improves blood irrigation to hair follicles, promoting nutrient supply.

        Anchoring Molecules: Biotin Tripeptide-1 supports the production of anchoring molecules, enhancing hair strength.

    • Common reagents and conditions depend on the specific synthetic route.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    • Biotin Tripeptide-1 stands out due to its specific action against hair loss.
    • Similar compounds include other peptides and vitamins used in hair care formulations.

    Properties

    IUPAC Name

    6-amino-2-[[3-(1H-imidazol-5-yl)-2-[[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetyl]amino]propanoyl]amino]hexanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WCKVVODUWGBPQV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H38N8O6S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    566.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Biotinoyl tripeptide-1
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    Reactant of Route 6
    Biotinoyl tripeptide-1

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